4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one
Description
4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O7/c1-5-42-21-12-14-25(26(16-21)35(39)40)33-28(36)23-15-20(41-4)11-13-22(23)24(29(33)37)17-31-27-18(2)32(3)34(30(27)38)19-9-7-6-8-10-19/h6-17,37H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZMCOVGDAAHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)OC)C=NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one typically involves multi-step organic reactions. The starting materials often include 1,5-dimethyl-3-oxo-2-phenylpyrazole and 4-ethoxy-2-nitrobenzaldehyde. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 1,5-dimethyl-3-oxo-2-phenylpyrazole with 4-ethoxy-2-nitrobenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the isoquinolinone core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical factors.
Catalyst Selection: Choosing the right catalyst to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that may not be possible with similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
